![molecular formula C14H12F3N7 B2473765 3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380100-98-9](/img/structure/B2473765.png)

3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

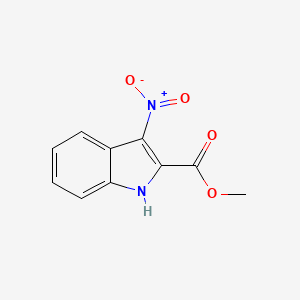

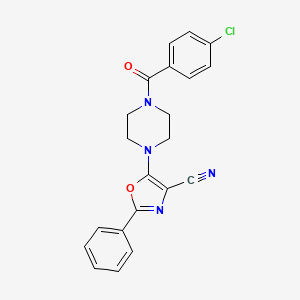

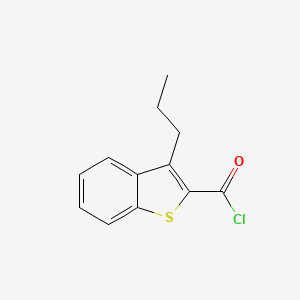

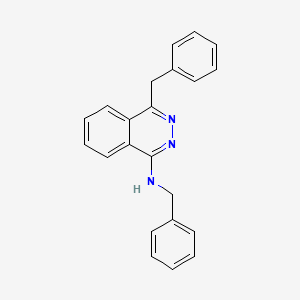

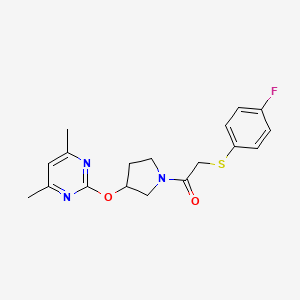

The compound you mentioned contains several structural components including a pyrimidine ring, a trifluoromethyl group, an azetidine ring, and a pyrazine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by factors such as its molecular structure, polarity, and the presence of functional groups . These properties could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Pyrimidine and Pyrazine Derivatives in Medicinal Chemistry

Pyrimidine and pyrazine cores are pivotal in medicinal chemistry due to their wide-ranging therapeutic potentials. The versatility of these scaffolds allows for the development of compounds with various biological activities. For instance, pyrimidine derivatives have shown promise in anti-Alzheimer's research, indicating potential applications in neurodegenerative disease treatment (Das et al., 2021). Moreover, both pyrimidine and pyrazine derivatives have been identified as having anti-inflammatory properties, which could be leveraged in the design of new anti-inflammatory drugs (Gondkar et al., 2013); (Rashid et al., 2021).

Role in Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a key area of interest, with pyrimidine and pyrazine derivatives playing a crucial role. These compounds are essential in the development of new pharmaceuticals and materials. For example, research on fused heterocyclic derivatives, such as pyrimidine-chromene and pyrazolo-pyrimidine, highlights the importance of these scaffolds in synthesizing complex molecules with potential pharmaceutical applications (Dhanalakshmi et al., 2021).

Catalysis and Material Science Applications

The structural motifs of pyrimidine and pyrazine are not only significant in medicinal chemistry but also in catalysis and material science. For instance, quinazoline and pyrimidine derivatives have been applied in optoelectronic materials, demonstrating the broader utility of these heterocycles beyond pharmaceuticals (Lipunova et al., 2018). This suggests potential applications of 3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile in developing new materials with unique properties.

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating normal cell processes.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to an inactive domain of its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could inhibit the activity of the target enzyme, leading to a disruption in the signal transduction cascade.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It has been suggested that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Cellular Effects

It has been found that similar compounds can incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-[3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N7/c1-23(13-21-3-2-11(22-13)14(15,16)17)9-7-24(8-9)12-10(6-18)19-4-5-20-12/h2-5,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHGFJDYDYYFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)